![molecular formula C8H11NOS B14317799 Phenol, 2-[(2-aminoethyl)thio]- CAS No. 105608-90-0](/img/structure/B14317799.png)
Phenol, 2-[(2-aminoethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(2-aminoethyl)thio]- is an organic compound with the molecular formula C8H11NOS It is a derivative of phenol, where the hydroxyl group is substituted with a 2-[(2-aminoethyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-aminoethyl)thio]- typically involves the nucleophilic substitution of a phenol derivative with a 2-[(2-aminoethyl)thio] group. One common method is the reaction of 2-bromoethylamine with thiophenol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for Phenol, 2-[(2-aminoethyl)thio]- are not widely documented. the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(2-aminoethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aminoethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted phenol derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(2-aminoethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(2-aminoethyl)thio]- involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can undergo redox reactions, influencing cellular pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenol: Similar in structure but lacks the aminoethyl group.
Phenol: Lacks both the aminoethyl and thio groups.
2-(2-Aminoethyl)phenol: Similar but lacks the thio group.
Uniqueness
Phenol, 2-[(2-aminoethyl)thio]- is unique due to the presence of both the aminoethyl and thio groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
105608-90-0 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfanyl)phenol |
InChI |
InChI=1S/C8H11NOS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 |
InChI-Schlüssel |
AJZDMYPIXBDIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
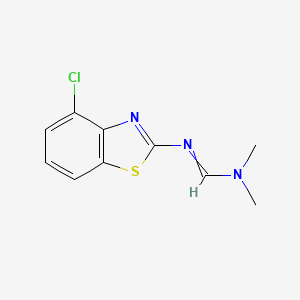
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
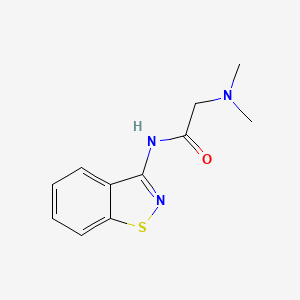
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
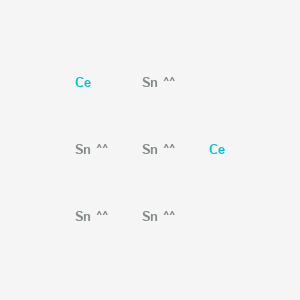
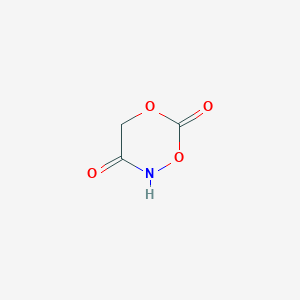
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
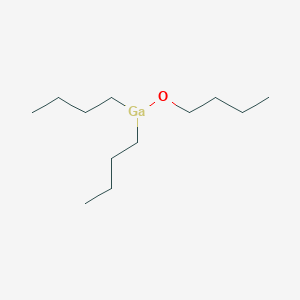
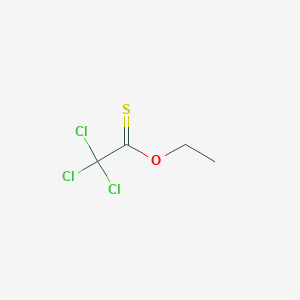
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
